An In-depth Technical Guide to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane: A Chiral Scaffold with Unexplored Potential
An In-depth Technical Guide to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane: A Chiral Scaffold with Unexplored Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a chiral, bicyclic heterocyclic compound featuring a fused morpholine and aziridine ring system. Its rigid, three-dimensional structure and the inherent reactivity of the strained aziridine ring make it a potentially valuable, yet under-explored, scaffold in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the available information on this molecule, including its structural features and predicted properties. While specific experimental data on its synthesis, spectroscopic characterization, and pharmacological activity are not extensively documented in publicly available literature, this guide will leverage data from closely related analogs and foundational principles of heterocyclic chemistry to infer its likely chemical behavior and potential applications. This document aims to serve as a foundational resource to stimulate further research and unlock the therapeutic potential of this intriguing molecule.
Introduction: The Allure of Bridged Bicyclic Scaffolds in Drug Discovery
The quest for novel, three-dimensional molecular frameworks is a central theme in modern drug discovery. Such scaffolds can offer improved pharmacological properties, including enhanced target specificity, increased metabolic stability, and better cell permeability, by presenting functional groups in well-defined spatial orientations. Bridged bicyclic systems, in particular, have garnered significant interest as they provide a higher degree of conformational rigidity compared to their monocyclic or acyclic counterparts.[1][2] The title compound, (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, belongs to this promising class of molecules, combining the structural features of a morpholine and a chiral aziridine. The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable physicochemical properties such as aqueous solubility. The aziridine ring, a strained three-membered heterocycle, is a versatile synthetic handle for introducing further molecular complexity and can also participate in covalent interactions with biological targets.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane are summarized below. These data are compiled from chemical databases and supplier information.[3][4]
Structural Identification
| Property | Value | Source |
| IUPAC Name | (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane | [4] |
| CAS Number | 2351211-01-1 | [3] |
| Molecular Formula | C₅H₉NO | [3] |
| Molecular Weight | 99.13 g/mol | [3] |
| SMILES | C1N[C@@H]2C2 | [3] |
The structure, as defined by its IUPAC name and SMILES string, indicates a bicyclic system where a cyclopropane ring is fused to a morpholine ring. The stereochemical descriptors (1R, 6S) define the specific spatial arrangement of the atoms at the bridgehead carbons.
Figure 1: Chemical structure of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane.
Predicted Physicochemical Properties
While experimental data is scarce, computational models can provide valuable insights into the molecule's properties.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3] |
| LogP | -0.25 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
These predicted values suggest that the molecule is likely to be water-soluble and has a low potential for bioaccumulation, characteristics that are often desirable in drug candidates. The absence of rotatable bonds underscores its conformational rigidity.
Synthesis and Chemical Reactivity: An Inferential Approach
Postulated Synthetic Pathway
A likely approach to the synthesis of the 2-oxa-5-azabicyclo[4.1.0]heptane core involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of related 2-oxabicyclo[4.1.0]heptane nucleosides has been achieved from L-threo-hex-4-enopyranosides via a cyclopropanation reaction.[5] A similar strategy, starting from a chiral unsaturated amino alcohol, could potentially be adapted.
Figure 2: A conceptual synthetic workflow for the target molecule.
Expected Chemical Reactivity
The chemical reactivity of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is expected to be dominated by the strained aziridine ring. Aziridines are known to undergo ring-opening reactions with a variety of nucleophiles, a process that is often facilitated by the release of ring strain. This reactivity can be harnessed to introduce diverse functional groups.
3.2.1. N-Functionalization: The secondary amine in the aziridine ring is a site for N-alkylation, N-acylation, or N-arylation, allowing for the introduction of various substituents to modulate the molecule's properties.
3.2.2. Aziridine Ring-Opening: The C-N bonds of the aziridine ring are susceptible to nucleophilic attack, leading to ring-opened products. This reaction is typically regioselective and stereospecific, providing a powerful tool for the synthesis of complex, functionalized morpholine derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
Figure 3: Predicted reactivity pathways for the title compound.
Spectroscopic Characterization: A Predictive Analysis
While no published spectra for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane are available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures. For instance, the NMR spectra of 2-oxabicyclo[2.2.1]heptane derivatives show characteristic signals for the bicyclic core.[1] Similarly, the proton and carbon signals of the aziridine ring in related systems typically appear in specific regions of the spectrum.
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic framework. The protons on the aziridine ring (at C5 and C6) would likely appear as multiplets in the upfield region, while the protons on the morpholine ring would be observed at different chemical shifts depending on their proximity to the oxygen and nitrogen atoms. The coupling constants between adjacent protons would provide valuable information about the stereochemistry of the molecule.
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum is anticipated to display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by their hybridization and the electronegativity of the neighboring atoms (oxygen and nitrogen). The carbons of the aziridine ring are expected to be in the upfield region, while the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would be shifted downfield.
Potential Applications in Drug Development
The unique structural features of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane make it an attractive scaffold for the development of novel therapeutic agents.
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Scaffold for Library Synthesis: The reactivity of the aziridine ring allows for the rapid generation of a library of diverse compounds through parallel synthesis. This is particularly valuable in the early stages of drug discovery for screening against a wide range of biological targets.
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Bioisosteric Replacement: The rigid bicyclic system can be used as a bioisosteric replacement for more flexible moieties in existing drug molecules, potentially leading to improved potency and selectivity.
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Covalent Inhibitors: The electrophilic nature of the aziridine ring upon activation could be exploited in the design of targeted covalent inhibitors, which form a stable bond with a specific amino acid residue in the target protein. This approach can lead to drugs with prolonged duration of action and high potency.
Conclusion and Future Directions
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane represents a chiral building block with significant, yet largely untapped, potential in medicinal chemistry. While the current body of literature on this specific molecule is limited, this guide has provided a comprehensive analysis of its predicted properties and reactivity based on the chemistry of related systems. The key takeaways are:
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Structural Uniqueness: The fusion of a morpholine and a chiral aziridine ring in a rigid bicyclic framework offers a unique three-dimensional chemical space for drug design.
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Synthetic Tractability: Established methods for the synthesis of aziridines and bicyclic systems suggest that this molecule should be synthetically accessible, paving the way for its exploration.
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Versatile Reactivity: The aziridine ring serves as a versatile handle for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.
To fully realize the potential of this scaffold, further research is imperative. The development of a robust and scalable synthetic route to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane is a critical first step. Subsequent detailed spectroscopic characterization and investigation of its chemical reactivity will provide the necessary foundation for its application in drug discovery programs. The exploration of its utility in the synthesis of novel bioactive molecules is a promising avenue for future research that could lead to the development of next-generation therapeutics.
References
[1] An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1083-1086. 2013. Available from: [Link]
[5] Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 147-159. 2006. Available from: [Link]
[6] 2-Oxa-5-azabicyclo[4.1.0]heptane. PubChem. Accessed February 27, 2026. Available from: [Link]
[7] 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10649-10659. 2022. Available from: [Link]
[4] PubChem. (1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane. Accessed February 27, 2026. Available from: [Link]
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